molecular formula C26H22N6O4 B108249 N-(Deoxyguanosin-8-yl)-1-aminopyrene CAS No. 85989-43-1

N-(Deoxyguanosin-8-yl)-1-aminopyrene

Numéro de catalogue B108249
Numéro CAS: 85989-43-1
Poids moléculaire: 482.5 g/mol
Clé InChI: QBMJHUSBJZIUSS-IPMKNSEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“N-(Deoxyguanosin-8-yl)-1-aminopyrene” is a complex compound that has been used in various studies related to DNA repair and mutagenesis . It is an adduct formed by the reaction of aromatic amino and nitro compounds with DNA following metabolic activation . The compound has a molecular formula of C23H22N6O4 .


Synthesis Analysis

The synthesis of “N-(Deoxyguanosin-8-yl)-1-aminopyrene” involves a modified ‘ultra-mild’ DNA synthesis protocol . This protocol allows the incorporation of the compound into oligonucleotides of any length accessible by solid-phase DNA synthesis with high efficiency and independent of sequence context . The key to this synthesis was the development of improved deprotection conditions designed to remove protecting groups of commercially available ‘ultra-mild’ phosphoramidite building blocks without compromising the integrity of the base-labile acetyl group at N8 of the compound .


Molecular Structure Analysis

The molecular structure of “N-(Deoxyguanosin-8-yl)-1-aminopyrene” is complex, with a molecular formula of C23H22N6O4 . It has a mono-isotopic mass of 446.170258 Da .


Chemical Reactions Analysis

The compound is known to react with 2’-deoxyguanosine (dG) residues in DNA to form at least three different adducts . These adducts have been extensively used in studies of the mechanisms of DNA repair and mutagenesis .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 and a molar refractivity of 115.3±0.5 cm3 . It has 10 H bond acceptors and 6 H bond donors . The compound also has 4 freely rotating bonds .

Applications De Recherche Scientifique

Synthesis and Characterization

A major application of N-(Deoxyguanosin-8-yl)-1-aminopyrene is in the synthesis and characterization of oligodeoxynucleotides. Vyas, Nolan, and Basu (1993) synthesized oligodeoxynucleotides containing this compound, which is the major DNA adduct formed by 1-nitropyrene in vivo. Their methodology involved reacting N-hydroxy-1-aminopyrene with unmodified oligodeoxynucleotides in aqueous DMF, achieving a yield of 10–20% (Vyas, Nolan, & Basu, 1993).

DNA Adduct Formation

The compound is integral in the study of DNA adduct formation. Howard et al. (1983) and Herreno-Saenz et al. (1995) investigated the formation of DNA adducts with N-(Deoxyguanosin-8-yl)-1-aminopyrene. They found that this compound is a major adduct formed during the metabolic reduction of 1-nitropyrene, a potent bacterial mutagen and carcinogen (Howard et al., 1983); (Herreno-Saenz et al., 1995).

Mutagenic Specificity

Malia and Basu (1995) focused on the mutagenic specificity of this compound in Escherichia coli, revealing the role of N-(Deoxyguanosin-8-yl)-1-aminopyrene in mutagenesis and its dependence on DNA replication processes (Malia & Basu, 1995).

Metabolic Pathways and Mutagenicity

The compound also plays a role in understanding the metabolic pathways and mutagenicity of environmental pollutants. For instance, Roy et al. (1990) studied its formation in the metabolic activation of 1-nitropyrene, a common pollutant, and its implications for human health (Roy et al., 1990).

Conformational Analysis

Evans, Miller, and Beland (1980) conducted a conformational analysis of N-(Deoxyguanosin-8-yl)-1-aminopyrene, contributing to the understanding of DNA structure and the effects of DNA adducts (Evans, Miller, & Beland, 1980).

Mécanisme D'action

The compound exerts its effects by reacting with DNA following metabolic activation . It forms an important adduct that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis .

Orientations Futures

The compound’s role in DNA repair and mutagenesis has been extensively studied . Future research could focus on further understanding the mechanisms of repair and mutagenesis induced by the compound’s adducts in DNA . Additionally, the development of more efficient methods for its incorporation into DNA using solid-phase synthesis could be a potential area of exploration .

Propriétés

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJHUSBJZIUSS-IPMKNSEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006568
Record name 9-(2-Deoxypentofuranosyl)-2-imino-8-[(pyren-1-yl)imino]-3,7,8,9-tetrahydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Deoxyguanosin-8-yl)-1-aminopyrene

CAS RN

85989-43-1
Record name N-(Deoxyguanosin-8-yl)-1-aminopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085989431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-imino-8-[(pyren-1-yl)imino]-3,7,8,9-tetrahydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Deoxyguanosin-8-yl)-1-aminopyrene
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N-(Deoxyguanosin-8-yl)-1-aminopyrene
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N-(Deoxyguanosin-8-yl)-1-aminopyrene
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N-(Deoxyguanosin-8-yl)-1-aminopyrene
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N-(Deoxyguanosin-8-yl)-1-aminopyrene
Reactant of Route 6
N-(Deoxyguanosin-8-yl)-1-aminopyrene

Q & A

A: N-(Deoxyguanosin-8-yl)-1-aminopyrene (dG(AP)), primarily interacts with DNA by forming a covalent bond at the C8 position of guanine. This adduct formation significantly disrupts the DNA structure, leading to various downstream effects:

  • Replication blockage: DNA polymerases often stall at or near the dG(AP) adduct, hindering DNA replication. This blockage can trigger cellular responses such as DNA repair or apoptosis.
  • Mutations: The presence of dG(AP) can cause misincorporation of nucleotides during DNA replication, leading to mutations. The type and frequency of mutations depend on various factors including the sequence context surrounding the adduct, the specific DNA polymerase involved, and the cellular repair machinery. Frameshift mutations, particularly -1 frameshifts involving the deletion of a neighboring cytosine, are frequently observed.
  • Genomic instability: The accumulation of unrepaired dG(AP) adducts can contribute to genomic instability, potentially leading to cell transformation and cancer.

ANone:

    • HPLC: High-Performance Liquid Chromatography, utilized for separation and identification of dG(AP) from other DNA adducts. Retention times and characteristic elution profiles are crucial for identification.
    • NMR: Nuclear Magnetic Resonance, used to elucidate the structure and conformation of dG(AP) within a DNA duplex. Chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) patterns provide valuable structural insights.
    • UV-Vis Spectroscopy: Used to study the interaction of the aminopyrene moiety with DNA bases. Changes in absorbance and shifts in absorption maxima provide information about adduct formation and potential conformational changes.
    • Temperature: Increased temperatures can lead to destabilization of the DNA duplex containing dG(AP), as evidenced by thermal melting studies. The extent of destabilization depends on factors like the base opposite the adduct and the surrounding sequence.
    • Enzymes: The dG(AP) adduct can be removed from DNA by specific DNA repair enzymes. Additionally, enzymes like nuclease P1, which cleaves single-stranded DNA, can be used to differentiate dG(AP) from other adducts based on their susceptibility to enzymatic digestion.

    ANone: dG(AP) is generated through a series of metabolic reactions involving the environmental contaminant 1-nitropyrene (1-NP):

    1. Metabolic Activation: 1-NP itself is not directly reactive with DNA. It requires metabolic activation, primarily through nitroreduction.
    2. Nitroreduction: Enzymes like bacterial nitroreductases or mammalian enzymes such as xanthine oxidase catalyze the reduction of the nitro group on 1-NP. This process generates the reactive intermediate, N-hydroxy-1-aminopyrene.
    3. Adduct Formation: N-hydroxy-1-aminopyrene, being electrophilic, can readily react with the electron-rich C8 position of guanine in DNA to form the stable dG(AP) adduct.

    ANone: Computational chemistry techniques are instrumental in providing a deeper understanding of dG(AP) behavior at the molecular level:

    • Molecular Dynamics (MD) simulations: MD simulations help visualize and analyze the structural and dynamic consequences of dG(AP) incorporation into DNA. These simulations provide insights into how the adduct alters DNA conformation, flexibility, and interactions with other molecules, including DNA polymerases.
    • Energy Minimizations: These calculations are used to identify the most stable conformations of dG(AP) within a DNA duplex. Understanding the preferred adduct conformation is crucial for predicting its impact on DNA replication and repair processes.
    • Docking studies: Computational docking methods can be used to model the interaction of dG(AP)-containing DNA with DNA polymerases or repair enzymes. This can help explain the observed differences in bypass efficiency and fidelity among different polymerases.
    • QSAR (Quantitative Structure-Activity Relationship) models: QSAR approaches correlate the structural features of dG(AP) and related compounds with their observed biological activities, such as mutagenicity or cytotoxicity. These models can be helpful in predicting the potential toxicity of other aromatic amines.

    ANone: The structure of dG(AP) plays a critical role in its biological activity. The bulky, aromatic 1-aminopyrene moiety attached to the guanine base is a key determinant of its effects:

    • Bulky Adduct: The size and rigidity of the 1-aminopyrene moiety distort the normal helical structure of DNA. This distortion interferes with DNA replication by hindering the progression of DNA polymerases. The extent of distortion and replication blockage varies depending on the adduct's conformation, which can be influenced by the surrounding DNA sequence and the base opposite the adduct.
    • Intercalation: The planar, aromatic nature of the 1-aminopyrene moiety allows it to intercalate between DNA base pairs, further stabilizing the adduct within the DNA helix. This intercalation can enhance the mutagenic potential of dG(AP) as it can promote misincorporation of bases during DNA replication.
    • Size and Shape: Smaller aromatic amines, like 2-aminofluorene, form less bulky adducts that are less disruptive to DNA structure and hence, less mutagenic. Conversely, larger or more rigid aromatic systems might lead to greater distortion and enhanced mutagenicity.

    ANone: The study of dG(AP) is crucial in various research areas, including:

    • Environmental Toxicology: Researchers investigate the presence and levels of dG(AP) in biological samples as a biomarker of exposure to 1-NP, a common environmental pollutant found in diesel exhaust and other combustion products.
    • Chemical Carcinogenesis: Scientists study the formation, repair, and mutagenic potential of dG(AP) to understand the mechanisms by which 1-NP and related compounds contribute to cancer development.
    • DNA Replication and Repair: dG(AP) serves as a valuable tool to investigate the mechanisms of DNA replication fidelity and the cellular responses to bulky DNA lesions. Researchers study how different DNA polymerases and repair enzymes process dG(AP) to gain insights into these fundamental cellular processes.
    • 32P-Postlabeling: This highly sensitive method is widely used to detect and quantify dG(AP) and other DNA adducts in various biological samples. It involves enzymatic digestion of DNA, followed by labeling of the adducted nucleotides with radioactive phosphorus-32. The labeled adducts are then separated and visualized using thin-layer chromatography.
    • HPLC with various detection methods: HPLC, often coupled with UV, fluorescence, or mass spectrometric detection, is used to separate and identify dG(AP) from other DNA adducts and normal nucleotides. Characteristic retention times and spectral properties help confirm its identity and quantify its levels.
    • Mass spectrometry (MS): MS techniques can provide definitive identification of dG(AP) based on its mass-to-charge ratio. This method can be particularly useful for characterizing the adduct in complex biological matrices.

    ANone: Yes, although dG(AP) is a major and well-studied DNA adduct of 1-NP, alternative approaches exist to assess 1-NP exposure and its biological effects:

    • Hemoglobin Adducts: Stable adducts formed between 1-NP metabolites and hemoglobin can serve as dosimeters for 1-NP exposure. These adducts are relatively long-lived compared to DNA adducts and can reflect cumulative exposure over a longer period.

      ANone: Not necessarily. While dG(AP) is a potent blocking lesion for DNA polymerases and has a strong potential to induce mutations, several factors influence whether its formation will ultimately result in a mutation:

      • DNA Repair: Cells possess sophisticated DNA repair pathways, such as Nucleotide Excision Repair (NER), that can recognize and remove dG(AP) from DNA. If repair occurs efficiently before DNA replication, the adduct will not lead to a mutation.
      • Translesion Synthesis: When dG(AP) persists during DNA replication, specific DNA polymerases, often belonging to the Y-family, can carry out translesion synthesis (TLS) past the lesion. While TLS allows for complete replication, these polymerases often have lower fidelity compared to replicative polymerases, increasing the chance of misincorporation. The specific polymerase involved influences the types and frequencies of mutations.
      • Sequence Context: The DNA sequence surrounding the dG(AP) adduct influences its conformation, the efficiency of repair processes, and the fidelity of TLS. Certain sequences may favor error-free bypass, while others are more prone to specific types of mutations.

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